3-[2-(4-bromobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
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Overview
Description
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and a chromen-2-one scaffold
Preparation Methods
The synthesis of 3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the subsequent attachment of the bromophenyl and chromen-2-one groups. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification
Chemical Reactions Analysis
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core and have similar chemical properties.
Chromones: These compounds share the chromen-2-one scaffold and have similar biological activities.
Bromophenyl Derivatives: These compounds share the bromophenyl group and have similar reactivity
This compound’s unique combination of structural elements makes it distinct from other similar compounds, contributing to its diverse range of applications and potential benefits in various scientific fields.
Properties
Molecular Formula |
C21H13BrN2O2S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
3-[2-[(4-bromophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C21H13BrN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 |
InChI Key |
RQQRXUZARZUAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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